(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
CAS No.: 2097894-10-3
Cat. No.: VC4179960
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097894-10-3 |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.42 |
| IUPAC Name | [3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3 |
| Standard InChI Key | AHXFNSRJAMTTPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure (C₁₆H₂₀N₄O₂S; MW 332.42 g/mol) integrates three distinct heterocyclic systems:
-
4,6-Dimethylpyrimidin-2-yloxy group: A substituted pyrimidine ring with methyl groups at positions 4 and 6, linked via an ether bond to a piperidine ring.
-
Piperidin-1-yl group: A six-membered nitrogen-containing ring providing conformational flexibility and potential hydrogen-bonding interactions.
-
4-Methylthiazol-5-yl methanone: A thiazole ring with a methyl substituent at position 4 and a ketone group at position 5, enhancing electrophilic reactivity .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step strategies:
-
Pyrimidine Ring Formation: Condensation of acetamidine derivatives with β-diketones to yield 4,6-dimethylpyrimidin-2-ol.
-
Etherification: Reaction of the pyrimidin-2-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the pyrimidinyloxy-piperidine intermediate .
-
Acylation: Coupling the intermediate with 4-methylthiazole-5-carbonyl chloride using a base (e.g., triethylamine) in dichloromethane.
Table 2: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine synthesis | Acetamidine, acetylacetone, HCl | 65–70 |
| Etherification | DEAD, PPh₃, THF, 0°C to RT | 50–55 |
| Acylation | TEA, DCM, 24 h, RT | 60–65 |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (CDCl₃) signals at δ 2.35 (s, 6H, pyrimidine-CH₃), δ 3.70–4.10 (m, 4H, piperidine-H), and δ 8.15 (s, 1H, thiazole-H).
-
Mass Spectrometry: ESI-MS m/z 333.1 [M+H]⁺, confirming molecular weight .
-
HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water).
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to ciprofloxacin . The thiazole moiety’s electrophilic nature likely disrupts bacterial cell wall synthesis, while the pyrimidine ring may inhibit dihydrofolate reductase (DHFR) .
Anti-Inflammatory Effects
In murine macrophages, the compound reduced TNF-α production by 40% at 10 µM, potentially via NF-κB pathway inhibition. Structural analogs with piperazine substituents show enhanced activity, hinting at SAR opportunities.
Pharmacological and Toxicological Profiling
ADME Properties
-
Solubility: 22 µg/mL in PBS (pH 7.4), necessitating formulation adjuvants.
-
Plasma Stability: >80% remaining after 2 h in human plasma, indicating moderate metabolic resistance .
-
CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM), suggesting low drug-drug interaction risk.
Acute Toxicity
LD₅₀ in mice: >500 mg/kg (oral), with no histopathological abnormalities at 100 mg/kg. Chronic toxicity studies remain pending.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Pyrimidine-Thiazole Hybrids
The cyclopropyl-substituted analog exhibits reduced potency, likely due to steric hindrance, while piperazine derivatives show enhanced activity, underscoring the piperidine/piperazine scaffold’s pharmacological versatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume